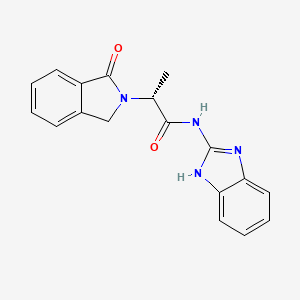
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide, commonly known as TPPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPPB belongs to the class of pyrazole derivatives and has been found to have several biochemical and physiological effects. In
Applications De Recherche Scientifique
TPPB has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation and inflammation. TPPB has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of TPPB is primarily through the inhibition of TRPV1 channels and PKC activity. TRPV1 channels are involved in the perception of pain and inflammation, and their inhibition by TPPB has been found to reduce pain and inflammation in various animal models. PKC activity is involved in various cellular processes, and its inhibition by TPPB has been found to have anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
TPPB has been found to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in various animal models. TPPB has also been found to have anti-tumor effects in various cancer cell lines. Additionally, TPPB has been found to have anti-oxidant and anti-inflammatory effects in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
TPPB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, TPPB also has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, TPPB has been found to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of TPPB. One potential direction is the development of more potent and selective inhibitors of TRPV1 channels and PKC activity. Another potential direction is the study of TPPB in combination with other therapeutic agents for the treatment of various diseases. Additionally, the study of TPPB in various animal models and clinical trials can provide further insight into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of TPPB is a multi-step process that involves the reaction of tert-butyl hydrazine with 2-acetylphenylboronic acid to form 5-tert-butyl-2-phenylpyrazole-3-carboxylic acid. This intermediate is then converted to TPPB by reacting it with acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(19)16-14-10-13(15(2,3)4)17-18(14)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQQVUPNRODVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)

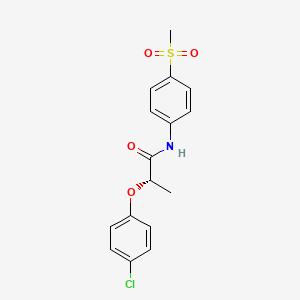
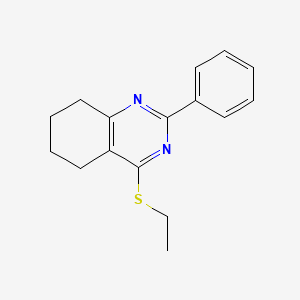

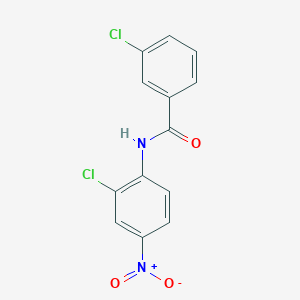


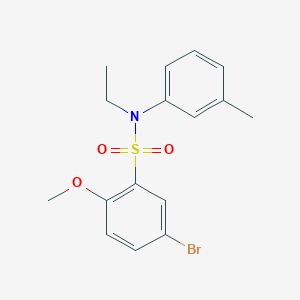
![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)
![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)
